2-(4-氟苯氨基)乙酸乙酯

描述

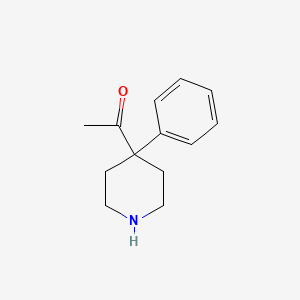

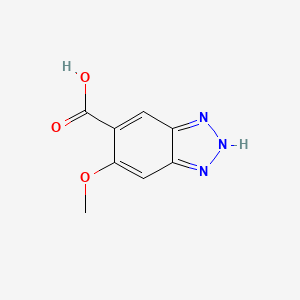

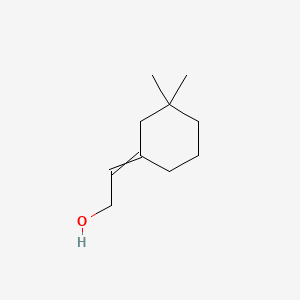

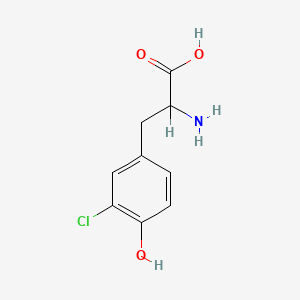

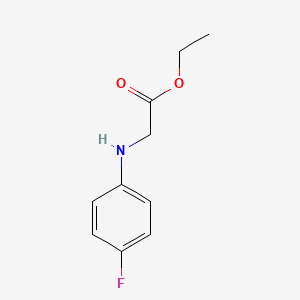

Ethyl 2-(4-fluoroanilino)acetate is a chemical compound with the linear formula C10H12FNO2 . It has a molecular weight of 197.21 g/mol . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The InChI code for Ethyl 2-(4-fluoroanilino)acetate is 1S/C10H12FNO2/c1-2-14-10(13)7-12-9-5-3-8(11)4-6-9/h3-6,12H,2,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

Esters, including Ethyl 2-(4-fluoroanilino)acetate, can undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction . Furthermore, esters can undergo trans-esterification reactions to form different esters .Physical And Chemical Properties Analysis

Ethyl 2-(4-fluoroanilino)acetate has a boiling point of 273.9±20.0°C at 760 mmHg . The density of this compound is 1.187 g/cm3 .科学研究应用

癌症研究:2-(4-氟苯氨基)乙酸乙酯的衍生物对多种人类癌细胞系表现出有效的细胞毒活性,包括宫颈癌、肺腺癌和三阴性乳腺癌细胞。该化合物还对 VEGFR-2 和 EGFR 酪氨酸激酶表现出很强的抑制活性,表明其作为有效抗癌剂的潜力(Riadi 等人,2021)。

缓蚀:对查耳酮衍生物(包括与 2-(4-氟苯氨基)乙酸乙酯密切相关的化合物)的研究表明,在盐酸溶液中防止低碳钢腐蚀方面具有很高的抑制活性。发现这些化合物在低碳钢表面的吸附遵循 Langmuir 吸附模型,表明它们作为混合型缓蚀剂的有效性(Lgaz 等人,2017)。

放射化学:2-(4-氟苯氨基)乙酸乙酯用于合成放射性标记的乙酸盐,如乙基和钠 [18 F] 氟乙酸盐,用于临床 PET 检查。这些化合物已显示出检测大脑和前列腺癌中神经胶质代谢的潜力,突出了它们在医学影像和诊断中的重要性(孙等人,2009)。

药物化学:在一项探索 Suzuki 偶联的研究中,合成了乙基(4-苯基苯基)乙酸酯(一种相关化合物),并将其鉴定为药物 felbinac 的前体。该化合物作为发现治疗关节炎的新型非甾体抗炎药的先导化合物显示出前景(Costa 等人,2012)。

电化学应用:对单氟乙酸乙酯(包括类似于 2-(4-氟苯氨基)乙酸乙酯的化合物)的物理和电解性质的研究表明,它们可用于提高锂二次电池的循环效率和容量保持率(南武等人,2015)。

安全和危害

While specific safety data for Ethyl 2-(4-fluoroanilino)acetate is not available, general precautions for handling similar chemical compounds include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

属性

IUPAC Name |

ethyl 2-(4-fluoroanilino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-2-14-10(13)7-12-9-5-3-8(11)4-6-9/h3-6,12H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCDHRQVZPLOIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351859 | |

| Record name | ethyl 2-(4-fluoroanilino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2521-99-5 | |

| Record name | Glycine, N-(4-fluorophenyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2521-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2-(4-fluoroanilino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。